4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione
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Overview
Description
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione typically involves the reaction of indazole derivatives with piperidine-2,6-dione. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in an acetone-water mixture.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione involves its interaction with various molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazol-4-amine: Known for its antimicrobial and anti-inflammatory activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Used as a core structure for synthesizing various bioactive molecules.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
4-(4,5,6,7-Tetrahydro-1h-indazol-3-ylmethyl)piperidine-2,6-dione is unique due to its dual ring structure, which combines the properties of both indazole and piperidine rings. This structural feature enhances its potential biological activities and makes it a versatile compound for various applications in scientific research and drug development.
Properties
CAS No. |
26365-85-5 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H17N3O2/c17-12-6-8(7-13(18)14-12)5-11-9-3-1-2-4-10(9)15-16-11/h8H,1-7H2,(H,15,16)(H,14,17,18) |
InChI Key |
UBBPYSBRGBQMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
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